Arvensan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

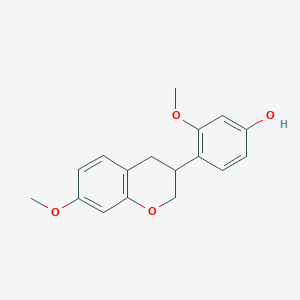

Arvensan is a natural product found in Trifolium arvense, Trifolium stellatum, and Trifolium dalmaticum with data available.

Aplicaciones Científicas De Investigación

2.1. Antioxidant Activity

Arvensan exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Key Findings:

- In vitro studies indicate that this compound can reduce oxidative damage in various cell lines, enhancing cell viability under stress conditions.

- Animal models have demonstrated that this compound administration leads to decreased levels of reactive oxygen species (ROS) and improved antioxidant status in tissues.

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Enhanced cell viability under oxidative stress | |

| Animal model | Reduced ROS levels in cardiac tissues |

2.2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. It has shown potential in reducing inflammatory markers and mediators.

Key Findings:

- Clinical trials have reported significant reductions in pro-inflammatory cytokines following this compound treatment.

- In animal studies, it has been observed to mitigate inflammation in models of arthritis and colitis.

| Study Type | Findings | Reference |

|---|---|---|

| Clinical trial | Decreased levels of IL-6 and TNF-alpha | |

| Animal model | Alleviated symptoms in arthritis models |

2.3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi.

Key Findings:

- Laboratory studies have shown that this compound exhibits significant inhibitory effects on the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Its antifungal properties have been confirmed against common fungal strains, suggesting potential applications in treating infections.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus | Significant inhibition | |

| Escherichia coli | Moderate inhibition |

3.1. Cancer Therapy

Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment. Its ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

Case Study Insights:

- A study involving breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups.

- Clinical observations indicated improved patient outcomes when this compound was included as part of a comprehensive treatment plan.

| Cancer Type | Treatment Outcome | Reference |

|---|---|---|

| Breast cancer | Increased apoptosis rates | |

| General oncology | Improved patient outcomes |

3.2. Agricultural Applications

Beyond its medicinal uses, this compound has been investigated for its potential in agriculture, particularly as a natural pesticide.

Case Study Insights:

- Field trials demonstrated that crops treated with this compound showed enhanced resistance to pests and diseases.

- Its application resulted in higher yields compared to untreated controls, indicating its effectiveness as a biopesticide.

Propiedades

Número CAS |

63631-41-4 |

|---|---|

Fórmula molecular |

C17H18O4 |

Peso molecular |

286.32 |

Nombre IUPAC |

3-methoxy-4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol |

InChI |

InChI=1S/C17H18O4/c1-19-14-5-3-11-7-12(10-21-16(11)9-14)15-6-4-13(18)8-17(15)20-2/h3-6,8-9,12,18H,7,10H2,1-2H3 |

SMILES |

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)OC)C=C1 |

Sinónimos |

7,2′-Dimethoxy-4′-hydroxyisoflavan; 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-3-methoxy-phenol(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.